(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
Brand Name: Vulcanchem
CAS No.: 885276-31-3
VCID: VC8306344
InChI: InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24)
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O
Molecular Formula: C19H25N3O4
Molecular Weight: 359.4 g/mol

(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid

CAS No.: 885276-31-3

Cat. No.: VC8306344

Molecular Formula: C19H25N3O4

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid - 885276-31-3

Specification

CAS No. 885276-31-3
Molecular Formula C19H25N3O4
Molecular Weight 359.4 g/mol
IUPAC Name 2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24)
Standard InChI Key ZAVFIAZABDJRIZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O

Introduction

Structural and Nomenclature Analysis

Chemical Architecture

The molecule comprises three primary components:

  • Pyrrolidine Ring: A five-membered saturated heterocycle containing a secondary amine at the 3-position, protected by a Boc group.

  • Boc Protecting Group: A tert-butoxycarbonyl moiety (C4H9OCOC_4H_9OCO-) that stabilizes the amine during synthetic steps .

  • Indol-2-yl-Acetic Acid: An indole heterocycle linked to an acetic acid group, introducing aromaticity and hydrogen-bonding capabilities.

The systematic IUPAC name reflects this arrangement:
2-[(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)(1H-indol-2-yl)]acetic acid.

Stereochemical Considerations

The pyrrolidine ring’s 3-position chiral center (denoted as R or S) influences pharmacological activity. For related Boc-protected pyrrolidine derivatives, enantiomeric purity is critical for target specificity .

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of (3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid is documented, analogous compounds suggest a multi-step approach:

Boc Protection of Pyrrolidine

  • Step 1: Protection of 3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or dioxane .

    3-Aminopyrrolidine+(Boc)2OBase3-Boc-aminopyrrolidine\text{3-Aminopyrrolidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{3-Boc-aminopyrrolidine}

    Yields exceed 90% under optimized conditions .

Acetic Acid Functionalization

  • Step 2: Coupling of Boc-protected pyrrolidine with indol-2-yl-acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

    Boc-pyrrolidine+Indol-2-yl-acetic acidEDC/HOBtTarget Compound\text{Boc-pyrrolidine} + \text{Indol-2-yl-acetic acid} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

    Typical yields range from 68–91% depending on solvent and temperature .

Optimization Challenges

  • Solubility Issues: The indole moiety reduces solubility in polar solvents, necessitating DMF or THF for reactions .

  • Racemization Risk: High temperatures during amidation may compromise stereochemical integrity, requiring strict temperature control .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod/Source
Molecular FormulaC20H25N3O4C_{20}H_{25}N_3O_4Theoretical
Molecular Weight371.43 g/molMass spectrometry
LogP (iLOGP)2.1–3.4Computational
Solubility (Water)<1 mg/mLESOL prediction
pKa (Carboxylic Acid)~4.2Analogous compounds

Spectroscopic Characterization

  • NMR: Key signals include:

    • Boc tert-butyl protons: δ 1.46 ppm (s, 9H) .

    • Indole NH: δ 10.8–11.2 ppm (broad) .

  • IR: Stretching vibrations at 1720 cm1^{-1} (C=O, Boc) and 1680 cm1^{-1} (amide I) .

Pharmacological and Industrial Relevance

Drug Discovery Applications

  • Kinase Inhibition: Indole derivatives are prominent in kinase inhibitors (e.g., Sunitinib), suggesting potential antiproliferative activity .

  • Peptidomimetics: The Boc-pyrrolidine moiety mimics proline in peptide-based therapeutics, enhancing metabolic stability .

Hazard CategoryDetails
Toxicity (Oral)LD50 estimated >500 mg/kg (rat)
Environmental HazardPersistent in aquatic systems (logP >3)
Storage-20°C under nitrogen

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceBioactivity
(R)-2-(1-Boc-3-pyrrolidinyl)acetic acidLacks indole moietyIntermediate in API synthesis
IndomethacinCarboxylic acid + indoleCOX inhibition

Synthetic Yield Comparison

Reaction StepYield RangeConditions
Boc Protection90–100%DCM, RT, 3h
Amidation68–91%DMF, EDC/HOBt, 23°C

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